molecular formula C9H16F3NO4S B13921046 3-((Isopropylsulfonyl)methyl)azetidine tfa

3-((Isopropylsulfonyl)methyl)azetidine tfa

Cat. No.: B13921046
M. Wt: 291.29 g/mol
InChI Key: HBFGPEOBZZKIMO-UHFFFAOYSA-N
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Description

3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with isopropylsulfonylmethyl reagents. One common method includes the alkylation of azetidine with isopropylsulfonylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate for the synthesis of complex molecules and polymers. Its sulfonyl and trifluoroacetate groups further enhance its reactivity and versatility in various chemical reactions .

Properties

Molecular Formula

C9H16F3NO4S

Molecular Weight

291.29 g/mol

IUPAC Name

3-(propan-2-ylsulfonylmethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H15NO2S.C2HF3O2/c1-6(2)11(9,10)5-7-3-8-4-7;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)

InChI Key

HBFGPEOBZZKIMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CC1CNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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